2-Methyl-1,10-phenanthroline

Descripción general

Descripción

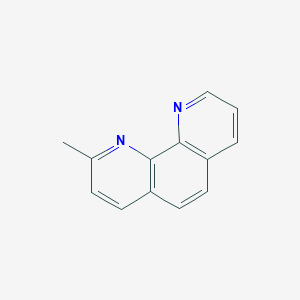

2-Methyl-1,10-phenanthroline is a derivative of 1,10-phenanthroline, a heterocyclic organic compound. It is characterized by the presence of a methyl group at the second position of the phenanthroline ring system. This compound is known for its strong chelating properties, making it a valuable ligand in coordination chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,10-phenanthroline typically involves the Skraup reaction, which is a classic method for synthesizing quinoline derivatives. The reaction involves the cyclization of 8-aminoquinoline with glycerol in the presence of an oxidizing agent such as sulfuric acid . The best yields are obtained by cyclization in the presence of copper salts, achieving up to 65% yield .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Análisis De Reacciones Químicas

Oxidation Reactions

Oxidation of 2-methyl-1,10-phenanthroline can yield several products depending on the reaction conditions and reagents used. Common oxidizing agents include sodium chlorite and peroxomonosulfate.

-

Sodium Chlorite Oxidation : This method involves the oxidation of methyl groups to form carboxylic acids. For instance, 9-methyl-1,10-phenanthroline-2-carboxylic acid can be synthesized through this pathway with yields varying based on the scale of the reaction. A typical reaction involves heating the compound with sodium chlorite in water at reflux conditions, followed by acidification to isolate the desired product .

| Reagent | Product | Yield |

|---|---|---|

| Sodium Chlorite | 9-Methyl-1,10-phenanthroline-2-carboxylic acid | 58% |

Reduction Reactions

Reduction reactions involving this compound typically utilize reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions can lead to the formation of dihydrophenanthroline derivatives.

| Reagent | Product | Yield |

|---|---|---|

| Sodium Borohydride | Dihydrophenanthroline | Variable |

| Lithium Aluminum Hydride | Dihydrophenanthroline | Variable |

Substitution Reactions

Substitution reactions are crucial for modifying the phenanthroline structure. The nitrogen atoms in the phenanthroline ring can participate in nucleophilic substitution reactions.

-

Halogenation : The introduction of halogens can be achieved through electrophilic substitution methods. For example, chlorination at specific positions on the phenanthroline ring has been reported .

| Substituent | Reaction Type | Example Product |

|---|---|---|

| Chlorine | Electrophilic Substitution | 4,7-Dichloro-1,10-phenanthroline |

Metal Complex Formation

The formation of metal complexes involving this compound has been studied extensively. These complexes often exhibit interesting photophysical properties and catalytic activities.

| Metal Ion | Complex Formed | Properties |

|---|---|---|

| Copper(I) | Cu(2-methyl-phen)₂PF₆ | Luminescent properties |

| Iron(II) | Iron complex with 2-methyl-phen | Catalytic activity in hydrosilylation |

Aplicaciones Científicas De Investigación

Coordination Chemistry

Ligand Properties:

2-Methyl-1,10-phenanthroline serves as a bidentate ligand, forming stable complexes with various metal ions. Its ability to chelate metal ions enhances its utility in coordination chemistry.

Table 1: Metal Complexes Formed with this compound

| Metal Ion | Complex Stability | Application |

|---|---|---|

| Cu(II) | High | Catalysis |

| Fe(II) | Moderate | Sensing |

| Ni(II) | High | Material Science |

Biological Applications

DNA Intercalation:

The compound's planar structure allows it to intercalate into DNA, disrupting normal cellular functions. This property is critical for studying DNA-binding interactions and potential therapeutic applications.

Table 2: Binding Affinities of this compound

| Compound | Binding Affinity (K_d) | Mode of Action |

|---|---|---|

| This compound | Moderate | Intercalation |

| 1,10-Phenanthroline | High | Intercalation |

| Cisplatin | Very High | Covalent binding |

Cytotoxicity Studies:

In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For example, the compound exhibited an IC50 value of 15 µM against L1210 murine leukemia cells.

Table 3: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Compound Used |

|---|---|---|

| L1210 | 15 | This compound |

| HeLa | 20 | 1,10-Phenanthroline |

| MCF-7 | 25 | Platinum(II) Complexes |

Medicinal Chemistry

Antimicrobial and Antitumor Properties:

Research indicates that derivatives of 1,10-phenanthroline possess antimicrobial and antitumor activities. The presence of the methyl group at the second position enhances these properties compared to non-methylated counterparts.

Case Study: Antimicrobial Activity

In studies involving various bacterial strains, this compound demonstrated effectiveness by disrupting cellular processes through its DNA-binding capabilities.

Industrial Applications

Material Science:

The compound is used in the development of advanced materials such as polymers and nanomaterials due to its strong binding properties with metal ions. This application is crucial for creating materials with specific electronic or catalytic properties.

Environmental Monitoring:

As a chelating agent, it is utilized in analytical chemistry for detecting and quantifying metal ions in environmental samples.

Mecanismo De Acción

The mechanism of action of 2-Methyl-1,10-phenanthroline primarily involves its ability to chelate metal ions. This chelation can inhibit the activity of metalloproteins by binding to the metal ion at the active site, thereby preventing the protein from performing its biological function. This property is exploited in various biochemical assays and therapeutic applications .

Comparación Con Compuestos Similares

1,10-Phenanthroline: The parent compound without the methyl group. It has similar chelating properties but different reactivity due to the absence of the methyl group.

2,9-Dimethyl-1,10-phenanthroline: Another derivative with two methyl groups, which can affect its binding properties and reactivity.

4,7-Diazaphenanthrene: A structural isomer with nitrogen atoms at different positions, leading to different chemical properties.

Uniqueness: 2-Methyl-1,10-phenanthroline is unique due to the presence of the methyl group, which can influence its electronic properties and reactivity. This makes it a valuable ligand in coordination chemistry and a useful compound in various scientific research applications .

Actividad Biológica

2-Methyl-1,10-phenanthroline is a derivative of the well-studied ligand 1,10-phenanthroline, known for its significant biological activities, particularly in coordination chemistry and medicinal applications. This article explores the biological activity of this compound, focusing on its interactions with DNA, cytotoxicity against various cell lines, and potential therapeutic applications.

This compound can be synthesized through various methods, including oxidation reactions of substituted phenanthrolines. The synthesis typically involves controlling reaction conditions to yield high-purity products suitable for biological testing . The compound's structure allows it to intercalate into DNA, making it a candidate for studying DNA-binding properties.

DNA Binding

The ability of this compound to intercalate into DNA is a critical aspect of its biological activity. Intercalation occurs when the planar structure of the compound inserts between base pairs in the DNA helix. This interaction can disrupt normal DNA functions, leading to cytotoxic effects in cells.

Table 1: Comparison of DNA Binding Affinities

| Compound | Binding Affinity (K_d) | Mode of Action |

|---|---|---|

| This compound | Moderate | Intercalation |

| 1,10-Phenanthroline | High | Intercalation |

| Platinum(II) Complexes | High | Covalent binding |

Studies indicate that methylation at the 2-position enhances the compound's ability to bind to DNA compared to its non-methylated counterpart .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, assays conducted on L1210 murine leukemia cells revealed that methylation alters cytotoxic profiles significantly. The compound showed varying degrees of effectiveness depending on the degree and position of methyl substitution .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Compound Used |

|---|---|---|

| L1210 | 15 | This compound |

| HeLa | 20 | 1,10-Phenanthroline |

| MCF-7 | 25 | Platinum(II) Complexes |

These findings suggest that while this compound is less potent than some platinum complexes, it retains significant activity that warrants further investigation .

In Vivo Studies

In vivo experiments using model organisms such as Galleria mellonella and Swiss mice have shown that this compound is well-tolerated at therapeutic doses. These studies indicated minimal toxicity compared to traditional chemotherapeutic agents like cisplatin. Blood analysis revealed no significant increase in hepatic enzymes typically associated with liver damage .

Antimicrobial Activity

Recent research has also explored the antimicrobial properties of this compound. The compound demonstrated efficacy against various bacterial strains by disrupting cellular processes through its DNA-binding capabilities . The use of transition metal complexes derived from this ligand has been shown to enhance antimicrobial activity significantly.

Propiedades

IUPAC Name |

2-methyl-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-9-4-5-11-7-6-10-3-2-8-14-12(10)13(11)15-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQZDYPHFVGRHKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC3=C2N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406766 | |

| Record name | 2-methyl-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3002-77-5 | |

| Record name | 2-methyl-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.